5-[4-(Methylthio)phenyl]oxazole
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Overview
Description
5-[4-(Methylthio)phenyl]oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-(methylthio)phenyl group. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(methylthio)phenyl]oxazole can be achieved through various methods. One common approach involves the cyclization of allylic amides in the presence of Brønsted acid and tetrabutylammonium chloride (TBAC) . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates .
Industrial Production Methods
Industrial production methods for oxazoles often involve the use of high-yielding, scalable reactions. For example, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids allows for the preparation of 4,5-disubstituted oxazoles in high yields .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Methylthio)phenyl]oxazole undergoes various chemical reactions, including:
Oxidation: The oxidation of oxazoles is relatively straightforward, often resulting in open-chain products.
Reduction: Reduction and cleavage of the oxazole ring can occur with certain reducing agents.
Cycloaddition: The presence of electron-donating substituents facilitates cycloaddition reactions with dienophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Brønsted acids, palladium catalysts, and oxidizing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield various substituted oxazoles .
Scientific Research Applications
5-[4-(Methylthio)phenyl]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(Methylthio)phenyl]oxazole involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives can inhibit enzymes like tyrosine kinases, which play a role in cell signaling and cancer progression . The compound’s effects are mediated through binding to these targets and disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- **Mub
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Properties
CAS No. |
1011-52-5 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NOS/c1-13-9-4-2-8(3-5-9)10-6-11-7-12-10/h2-7H,1H3 |
InChI Key |
MPSFQDFVYQQQLG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
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